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Cat. No.: B1201940 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Propyl hexanoate, also known as propyl caproate, is a flavoring substance valued for its

characteristic fruity and sweet aroma, often described as reminiscent of pineapple and

blackberry.[1][2] As a Generally Recognized as Safe (GRAS) ingredient affirmed by the Flavor

and Extract Manufacturers Association (FEMA), its use in non-alcoholic beverages is well-

established.[3][4] This document provides detailed application notes and experimental

protocols for the effective use and analysis of propyl hexanoate in beverage formulations.

Propyl hexanoate is an ester formed from the condensation of propanol and hexanoic acid.[2]

Its chemical and physical properties are summarized in Table 1. It is a colorless liquid that is

practically insoluble in water but soluble in alcohol and oils, a characteristic that influences its

incorporation into beverage systems.
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Property Value Reference(s)

Synonyms
Propyl caproate, n-Propyl

hexanoate

FEMA Number 2949

CAS Number 626-77-7

Molecular Formula C₉H₁₈O₂

Molecular Weight 158.24 g/mol

Appearance Colorless liquid

Odor/Flavor Profile
Sweet, fruity, pineapple,

blackberry, green

Boiling Point 187 °C (lit.)

Density 0.867 g/mL at 25 °C (lit.)

Solubility in Water Practically insoluble

Solubility Soluble in alcohol and oils

Regulatory and Usage Levels
Regulation/Guideline Status/Level Reference(s)

FEMA GRAS GRAS (Flavoring Agent)

JECFA

No safety concern at current

levels of intake when used as

a flavouring agent.

Typical Usage Level (Non-

alcoholic beverages)
Up to 2.20 ppm

Sensory Thresholds (Comparative Data)
While specific sensory threshold data for propyl hexanoate in various beverage matrices is

not readily available in published literature, data for structurally similar esters can provide a
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useful reference for initial formulation work.

| Compound | Matrix | Detection Threshold (ppb) | Reference(s) | |---|---|---| | Butyl hexanoate |

Water | 700 | | | Ethyl hexanoate | Apple Juice | Not specified, but studied | | | Amyl acetate |

Water | Not specified, but studied | | | Ethyl acetate | Water | 245 | | | Butyl acetate | Water | 4.3 |

|

Note: Sensory thresholds are highly dependent on the matrix (e.g., water, juice, carbonated

beverage) and the sensory methodology employed. It is crucial to determine the specific

threshold for propyl hexanoate in the intended beverage base.

Experimental Protocols
Sensory Analysis
This protocol outlines the ascending forced-choice method for determining the detection

threshold of propyl hexanoate in a beverage.

Objective: To determine the lowest concentration of propyl hexanoate that is detectably

different from a blank sample.

Materials:

Propyl hexanoate (food grade)

Beverage base (e.g., carbonated water, unflavored juice)

Series of calibrated glassware (volumetric flasks, pipettes)

Sensory evaluation booths with controlled lighting and temperature

Odor-free sample cups with lids, coded with random three-digit numbers

Palate cleansers (e.g., unsalted crackers, distilled water)

Procedure:

Panelist Selection: Recruit a panel of at least 25-30 individuals who are regular consumers

of the beverage type or trained sensory panelists.
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Stock Solution Preparation: Prepare a stock solution of propyl hexanoate in a suitable

solvent (e.g., ethanol) at a known concentration.

Sample Preparation:

Prepare a series of dilutions of the propyl hexanoate stock solution in the beverage base.

The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3).

The range of concentrations should bracket the expected threshold. Based on typical

usage levels, an initial range of 0.1 ppb to 10 ppm is recommended.

Test Administration (Triangle Test):

For each concentration level, present panelists with three samples: two are the blank

beverage base, and one contains the propyl hexanoate dilution. The order of

presentation should be randomized for each panelist.

Instruct panelists to taste each sample from left to right and identify the "odd" or "different"

sample.

Panelists must choose one sample, even if they are guessing.

Provide palate cleansers and enforce a waiting period between sample sets to minimize

sensory fatigue.

Data Analysis:

For each concentration, tabulate the number of correct identifications.

The detection threshold is typically defined as the concentration at which 50% of the panel

can correctly identify the odd sample above chance (which is 33.3% for a triangle test).

Statistical analysis (e.g., using binomial distribution tables) should be used to determine

the significance of the results.

Objective: To characterize the sensory profile of a beverage containing propyl hexanoate.

Materials:
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Beverage samples with and without a known concentration of propyl hexanoate.

A panel of 8-12 trained descriptive analysis panelists.

Sensory evaluation software or ballots.

Reference standards for relevant aroma and flavor attributes (e.g., pineapple, blackberry,

sweet, green).

Procedure:

Lexicon Development: In initial sessions, have the trained panel identify and define the key

sensory attributes of the beverage with and without propyl hexanoate. The lexicon should

include terms for aroma, flavor, and mouthfeel.

Panelist Training: Train the panelists on the developed lexicon using the reference standards

to ensure they can consistently identify and rate the intensity of each attribute.

Sample Evaluation:

Present the coded samples to the panelists in a randomized order.

Panelists individually rate the intensity of each attribute on a structured scale (e.g., a 15-

cm line scale anchored from "none" to "very intense").

Data Analysis:

Analyze the intensity ratings for each attribute using statistical methods such as Analysis

of Variance (ANOVA) to identify significant differences between the samples.

The results can be visualized using spider plots to compare the sensory profiles.

Chemical Analysis
This protocol describes a method for the quantification of propyl hexanoate in a beverage

matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with liquid-liquid extraction

(LLE).
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Objective: To accurately determine the concentration of propyl hexanoate in a beverage

sample.

Materials and Equipment:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Capillary GC column suitable for volatile compound analysis (e.g., DB-5ms or equivalent)

Propyl hexanoate standard (high purity)

Internal standard (e.g., ethyl heptanoate or other suitable ester not present in the sample)

Dichloromethane (DCM), HPLC grade

Anhydrous sodium sulfate

Separatory funnels

Centrifuge and centrifuge tubes

Rotary evaporator or nitrogen stream evaporator

Procedure:

Standard Preparation:

Prepare a stock solution of propyl hexanoate in DCM.

Prepare a series of calibration standards by diluting the stock solution to cover the

expected concentration range in the beverage samples.

Spike each calibration standard with a constant concentration of the internal standard.

Sample Preparation (Liquid-Liquid Extraction):

Measure a known volume (e.g., 50 mL) of the beverage into a separatory funnel.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1201940?utm_src=pdf-body
https://www.benchchem.com/product/b1201940?utm_src=pdf-body
https://www.benchchem.com/product/b1201940?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spike the sample with the internal standard at the same concentration as the calibration

standards.

Add a known volume of DCM (e.g., 25 mL) to the separatory funnel.

Shake vigorously for 2 minutes, periodically venting the funnel.

Allow the layers to separate and collect the organic (DCM) layer.

Repeat the extraction twice more with fresh DCM.

Combine the organic extracts and dry over anhydrous sodium sulfate.

Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle

stream of nitrogen.

GC-MS Analysis:

Inject 1 µL of the concentrated extract into the GC-MS.

GC Conditions (example):

Injector temperature: 250 °C

Oven program: 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min.

Carrier gas: Helium at a constant flow of 1 mL/min.

MS Conditions (example):

Ion source temperature: 230 °C

Electron ionization (EI) at 70 eV.

Acquisition mode: Selected Ion Monitoring (SIM) for quantification, using characteristic

ions of propyl hexanoate (e.g., m/z 43, 60, 71, 89, 117) and the internal standard.

Data Analysis:
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Construct a calibration curve by plotting the ratio of the peak area of propyl hexanoate to

the peak area of the internal standard against the concentration of propyl hexanoate.

Calculate the concentration of propyl hexanoate in the beverage sample using the

calibration curve.

Stability Testing
Objective: To evaluate the stability of propyl hexanoate in a beverage under different storage

conditions (pH, temperature, and light).

Procedure:

Sample Preparation:

Prepare a batch of the beverage base and spike it with a known concentration of propyl
hexanoate (e.g., 5 ppm).

Adjust the pH of different aliquots of the spiked beverage to desired levels (e.g., pH 3.0,

5.0, 7.0) using food-grade acids or bases.

Dispense the aliquots into appropriate containers (e.g., clear and amber glass vials).

Storage Conditions:

Temperature: Store sets of samples at different temperatures (e.g., refrigerated at 4°C,

room temperature at 25°C, and accelerated at 40°C).

Light: For each temperature, store one set of samples in clear vials exposed to light and

another set in amber vials to protect from light.

Analysis:

At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each

storage condition.

Analyze the concentration of propyl hexanoate in each sample using the GC-MS method

described in section 3.2.1.
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Conduct sensory analysis (e.g., triangle test against a freshly prepared sample) to

determine if any changes in flavor are perceptible.

Data Analysis:

Plot the concentration of propyl hexanoate as a function of time for each condition.

Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the rate

constants and half-life of propyl hexanoate under each condition.

Correlate the chemical degradation with the results of the sensory analysis.

Signaling Pathways and Experimental Workflows
Perception of Fruity Esters
The perception of fruity esters like propyl hexanoate is primarily mediated by olfactory

receptors (ORs), which are a class of G-protein coupled receptors (GPCRs) located in the

olfactory sensory neurons of the nasal cavity. While specific receptors for propyl hexanoate
have not been definitively identified, the general mechanism involves the binding of the ester to

a combination of ORs. This binding event triggers a conformational change in the receptor,

initiating an intracellular signaling cascade that ultimately leads to the generation of a nerve

impulse. This signal is then transmitted to the olfactory bulb in the brain, where the pattern of

activated neurons is interpreted as a specific scent. The functional group and carbon chain

length of the ester are key determinants of which ORs are activated.

Diagrams
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Sensory Analysis Workflow for Propyl Hexanoate
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Chemical Analysis Workflow for Propyl Hexanoate

Sample Preparation
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Factors Affecting Propyl Hexanoate Stability

Propyl Hexanoate Stability
in Beverage
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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